Methyl 4-((5-fluorothiophene)-2-sulfonamido)benzoate
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Overview
Description
Methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a sulfonylamino group containing a 5-fluoro-2-thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate typically involves a multi-step process:
Formation of the sulfonyl chloride: The starting material, 5-fluoro-2-thiophenesulfonyl chloride, is prepared by reacting 5-fluoro-2-thiophene with chlorosulfonic acid.
Amination: The sulfonyl chloride is then reacted with 4-aminobenzoic acid to form the sulfonylamino intermediate.
Esterification: Finally, the intermediate is esterified using methanol in the presence of a catalyst such as sulfuric acid to yield methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzoate ring.
Scientific Research Applications
Methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the 5-fluoro-2-thienyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(2-thienyl)sulfonyl]amino}benzoate: Lacks the fluorine atom, resulting in different electronic properties.
Methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate: Contains a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.
Methyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate: The presence of a bromine atom can influence its pharmacokinetic properties.
Uniqueness
Methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This fluorine substitution can also improve the compound’s binding affinity to biological targets, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C12H10FNO4S2 |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
methyl 4-[(5-fluorothiophen-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C12H10FNO4S2/c1-18-12(15)8-2-4-9(5-3-8)14-20(16,17)11-7-6-10(13)19-11/h2-7,14H,1H3 |
InChI Key |
MUGAPSZYVHVZMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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